1,2-Dichlorodibenzo-p-dioxin
Overview
Description
1,2-Dichlorodibenzo-p-dioxin is a chlorinated derivative of dibenzo-p-dioxin, a compound consisting of two benzene rings connected by two oxygen atoms. This compound is part of the larger family of polychlorinated dibenzo-p-dioxins, which are known for their persistence in the environment and potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichlorodibenzo-p-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. One common method involves the reaction of dibenzo-p-dioxin with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of dibenzo-p-dioxin under controlled conditions to ensure the selective formation of the desired isomer. The process may include steps such as purification and separation to isolate the specific compound from other chlorinated byproducts .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones and other oxidation products.
Reduction: Less chlorinated derivatives of dibenzo-p-dioxin.
Substitution: Compounds with different functional groups replacing chlorine atoms.
Scientific Research Applications
1,2-Dichlorodibenzo-p-dioxin has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated dioxins in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential health effects and mechanisms of toxicity.
Industry: Used in environmental studies to understand the persistence and degradation of chlorinated dioxins in the environment
Mechanism of Action
1,2-Dichlorodibenzo-p-dioxin exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to changes in gene expression. This can result in various biological effects, including disruption of cellular processes and potential toxicity .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,3-Dichlorodibenzo-p-dioxin: Another isomer with similar chemical properties but different biological effects.
Polychlorinated dibenzofurans (PCDFs): Structurally related compounds with similar toxicological profiles
Uniqueness
1,2-Dichlorodibenzo-p-dioxin is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other dioxins, it may have different environmental behaviors and toxicological impacts .
Properties
IUPAC Name |
1,2-dichlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGDMWHUCCHXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202950 | |
Record name | 1,2-Dichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54536-18-4 | |
Record name | 1,2-Dichlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DICHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEQ8K3CG9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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